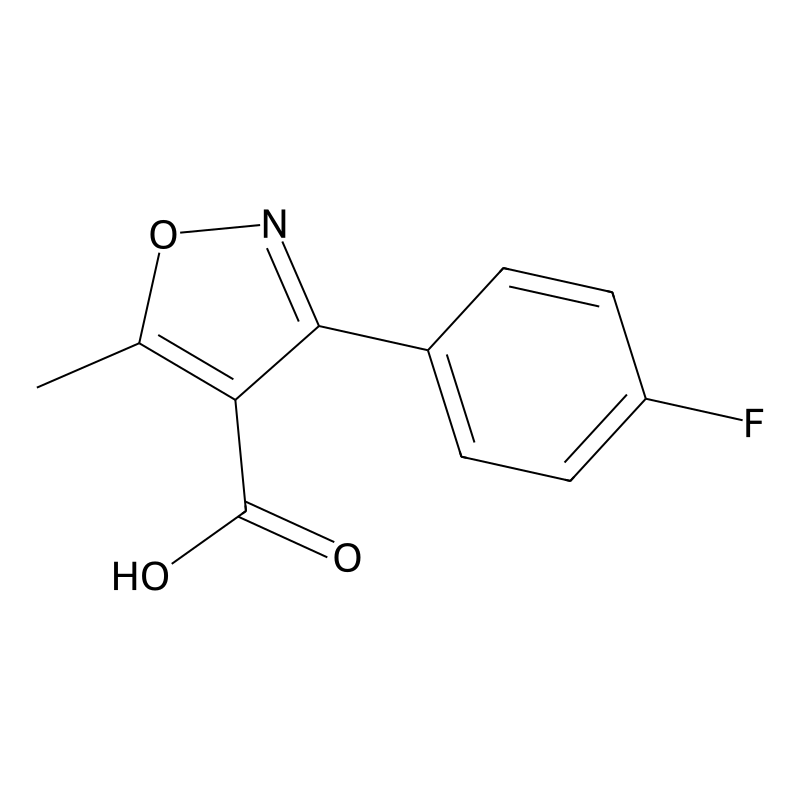

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Heterocyclic Building Block: The molecule contains an isoxazole ring, a common heterocyclic scaffold found in many biologically active molecules []. Research in this area might involve studying the compound's interaction with biological targets or its incorporation into larger drug-like molecules.

- Fluorinated Organic Molecule: The presence of a fluorine atom can influence the molecule's properties, such as lipophilicity and metabolic stability. Research could focus on understanding how this modification affects the compound's biological activity or potential as a drug candidate.

- Carboxylic Acid Functionality: The carboxylic acid group can participate in various chemical reactions and interactions. Studies could investigate the compound's ability to form prodrugs or its suitability for conjugation with other molecules for targeted delivery.

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 221.19 g/mol. It is categorized under isoxazole derivatives, featuring a fluorophenyl group that contributes to its unique properties. The compound is known for its crystalline form, typically appearing as a white powder, and has a melting point ranging from 197°C to 203°C . Its chemical structure includes a carboxylic acid functional group, which enhances its reactivity and potential biological activity.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles due to its electronegativity.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the fluorine atom enhances its pharmacokinetic properties, making it a candidate for further drug development .

Several methods have been developed for the synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid:

- Condensation Reactions: Typically involves the reaction of 4-fluorobenzaldehyde with methyl isoxazole-4-carboxylic acid derivatives under acidic or basic conditions.

- Cyclization: A cyclization reaction involving appropriate precursors can yield this compound, often requiring specific catalysts or reagents.

- Functional Group Modifications: Starting from simpler isoxazole derivatives, the introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution.

These methods highlight the compound's accessibility in laboratory settings for research purposes.

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid finds applications in various fields:

- Pharmaceutical Development: As a lead compound in drug discovery, particularly for anti-inflammatory and analgesic medications.

- Biochemical Research: Used in proteomics and other biological studies due to its reactivity and ability to modify biomolecules.

- Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies have shown that 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid can interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Contains a chlorophenyl group | Different halogen substitution affects activity |

| 3-(Phenyl)-5-methylisoxazole-4-carboxylic acid | Lacks fluorine substitution | May exhibit different biological activities |

| 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | Contains a bromophenyl group | Bromine's larger size alters electronic properties |

The uniqueness of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid lies in its specific fluorine substitution, which enhances its lipophilicity and potential bioactivity compared to other similar compounds. This characteristic makes it particularly interesting for medicinal chemistry applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant